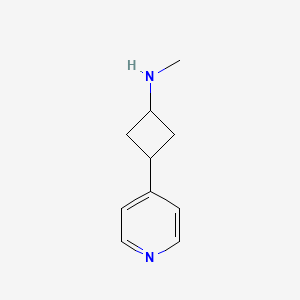

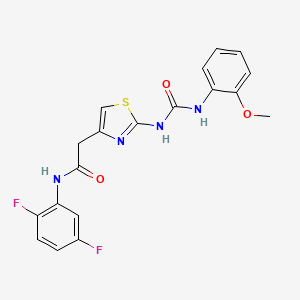

![molecular formula C16H18F3N3O B2547597 N-(1-Cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide CAS No. 1385426-07-2](/img/structure/B2547597.png)

N-(1-Cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acetamide derivatives involves various strategies. For instance, the synthesis of a novel anilidoquinoline derivative is described, which shows significant antiviral effects, suggesting a method that could potentially be adapted for the synthesis of the compound . Another paper discusses the utility of 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis, indicating the versatility of cyano acetamide derivatives as intermediates for synthesizing heterocyclic systems . Additionally, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl) acetamide is achieved through the reaction of aniline with POCl3 in acetate, which could be a relevant method for synthesizing similar compounds .

Molecular Structure Analysis

The structure of acetamide derivatives is often confirmed using various spectroscopic techniques. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl) acetamide was determined using NMR, IR, and X-ray diffraction analysis . These techniques could be applied to determine the molecular structure of "N-(1-Cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide" as well.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can lead to various chemical reactions. The reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide, for example, resulted in unexpected products due to a Beckmann-type rearrangement, highlighting the complex reactivity of such compounds . This suggests that the compound may also undergo interesting chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be quite diverse. The paper on the synthesis and crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl) acetamide provides crystal data that could be compared to similar compounds to infer their physical properties . Additionally, the dynamic stereochemistry of certain acetamide derivatives is investigated using NMR spectroscopy, which could be relevant for understanding the behavior of "N-(1-Cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide" under various conditions .

Scientific Research Applications

Cyclometalation and Coordination Chemistry

One study investigates the steric and electronic factors influencing the cyclopalladation of meta-toluidine analogs, including various aniline derivatives. This research offers insights into the activation of aromatic CH bonds and the formation of metal complexes, which could inform the use of "N-(1-Cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide" in developing coordination compounds or in catalytic processes (Mossi, Klaus, & Rys, 1992).

Synthesis and Reduction Techniques

Another study focuses on the convenient reduction of N-(2-Substituted-1-cyanoethenyl) acetamides, highlighting a general and convenient method for preparing substituted acyclic Reissert compounds. This research could provide a basis for synthesizing or modifying "N-(1-Cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide" through similar reduction techniques (Zeng, Hu, & Hu, 1997).

N-Monomethylation and Medicinal Chemistry

Research on the highly efficient N-monomethylation of primary aryl amines, leading to the synthesis of N-methyl-N-aryl amines, may offer methods for functionalizing "N-(1-Cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide" to enhance its properties for potential therapeutic applications (Peng et al., 2009).

Antiviral and Therapeutic Applications

A novel anilidoquinoline derivative study demonstrates significant antiviral and antiapoptotic effects in vitro, suggesting that modifications of "N-(1-Cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide" could yield compounds with therapeutic efficacy against viral infections, such as Japanese encephalitis (Ghosh et al., 2008).

properties

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O/c1-15(10-20,12-5-6-12)22-14(23)9-21-13-4-2-3-11(7-13)8-16(17,18)19/h2-4,7,12,21H,5-6,8-9H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEDKAKZAWELOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC(=C2)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2547518.png)

![6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine](/img/structure/B2547519.png)

![methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2547525.png)

![8-[(dibenzylamino)methyl]-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![6-(Morpholin-4-yl)-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2547537.png)